

Application Notes and Protocols for Quantifying PROTAC Ternary Complex Formation

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Compound of Interest		
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Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. The formation of a stable ternary complex, consisting of the PROTAC, the target protein (protein of interest, POI), and an E3 ubiquitin ligase, is the critical initiating step in this process. [1][2] The efficiency and stability of this ternary complex are paramount to the efficacy of the PROTAC.[3] Therefore, the accurate quantification of its formation is a cornerstone of PROTAC development.

These application notes provide an overview and detailed protocols for key biophysical and cellular assays used to quantify PROTAC-induced ternary complex formation. The included methodologies for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, and NanoBRET™ assays will enable researchers to characterize the kinetics, thermodynamics, and cellular engagement of their PROTAC molecules.

A key parameter discussed throughout these notes is the cooperativity (α), which describes the influence of the binary protein-PROTAC interactions on the stability of the ternary complex.[4] It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KD,binary / KD,ternary).[5] Positive cooperativity (α > 1) indicates that the formation of the ternary complex is energetically favorable, often due to new stabilizing protein-protein



interactions.[4][6] Conversely, negative cooperativity (α < 1) suggests destabilizing interactions. [7]

Researchers should also be mindful of the "hook effect," a phenomenon observed in proximity-based assays where the signal decreases at high PROTAC concentrations.[8][9] This occurs because excess PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes at the expense of the ternary complex.[8]

I. Biophysical Assays for Ternary Complex Characterization

Biophysical assays utilizing purified proteins provide a controlled environment to dissect the molecular interactions governing ternary complex formation.

Surface Plasmon Resonance (SPR)

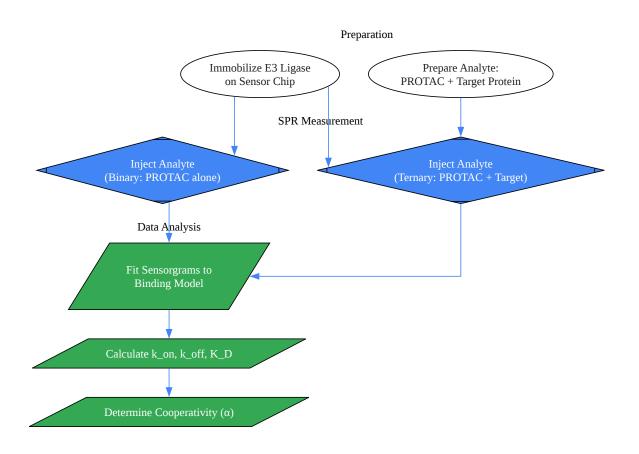
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data for both binary and ternary complexes.[3]

Application:

- Determination of association (k_on) and dissociation (k_off) rates.
- Calculation of equilibrium dissociation constants (K D) for binary and ternary interactions.
- · Quantification of cooperativity.

Workflow for SPR-based Ternary Complex Analysis





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Caption: Workflow for SPR analysis of ternary complex formation.

Protocol: SPR Kinetic Analysis

• Immobilization: Immobilize the E3 ligase (e.g., VCB complex) onto a sensor chip surface.[10]



- · Binary Interaction Analysis:
 - Prepare a series of concentrations of the PROTAC in running buffer.
 - Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics (k on, k off) and calculate the binary affinity (K D,binary).[11]
- Ternary Interaction Analysis:
 - Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.[5]
 - Inject these solutions over the immobilized E3 ligase surface to measure the ternary binding kinetics and calculate the ternary affinity (K_D,ternary).[10]
- Data Analysis:
 - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants and dissociation constants.[5]
 - Calculate the cooperativity factor (α) by dividing K_D, binary by K_D, ternary.[5]

Isothermal Titration Calorimetry (ITC)

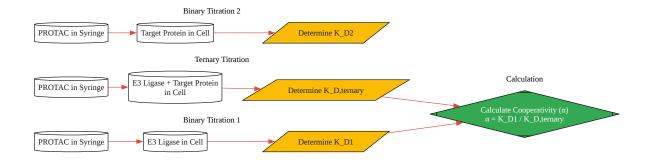
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[12]

Application:

- Determination of binding affinity (K_D), enthalpy (Δ H), entropy (Δ S), and stoichiometry (n).
- Gold standard for accurately measuring cooperativity.[13]

Logical Flow for ITC-based Cooperativity Measurement





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Caption: Logical flow for ITC cooperativity determination.

Protocol: ITC Cooperativity Measurement

- Buffer Matching: Ensure all proteins and the PROTAC are in an identical, well-dialyzed buffer to minimize heats of dilution.[13]
- Binary Titration 1 (PROTAC to E3 Ligase):
 - \circ Fill the ITC cell with the E3 ligase solution (e.g., 10-20 μ M).[13]
 - Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.[13]
 - Perform the titration and fit the data to a one-site binding model to determine K_D1.[13]
- Binary Titration 2 (PROTAC to Target Protein):
 - Repeat step 2, with the target protein in the cell, to determine K D2.[13]



- Ternary Titration:
 - Prepare a solution in the ITC cell containing the E3 ligase pre-saturated with the target protein.[13]
 - Titrate the PROTAC into this pre-formed binary complex solution.[13]
 - Analyze the data to determine the apparent K_D for ternary complex formation (K_D,ternary).[13]
- Cooperativity Calculation: Calculate α = K_D1 / K_D,ternary.[13]

Proximity-Based Assays: TR-FRET and AlphaLISA

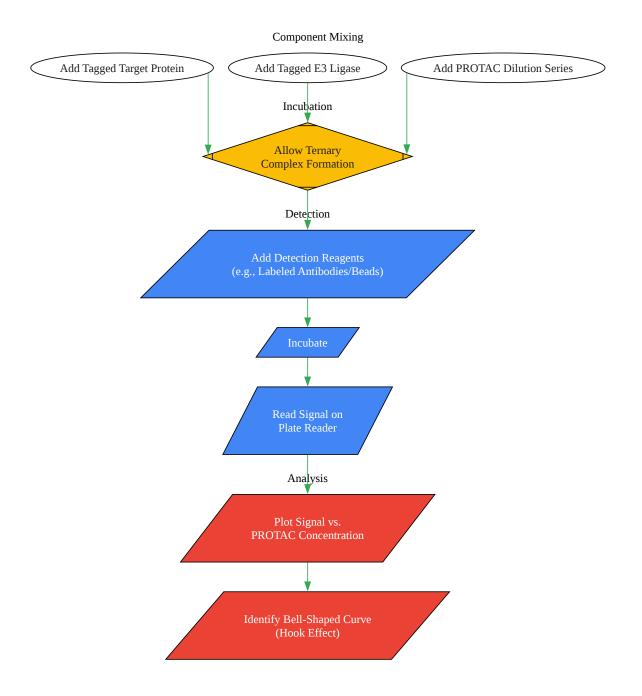
TR-FRET and AlphaLISA are homogeneous, high-throughput assays that detect the proximity of two molecules.

Application:

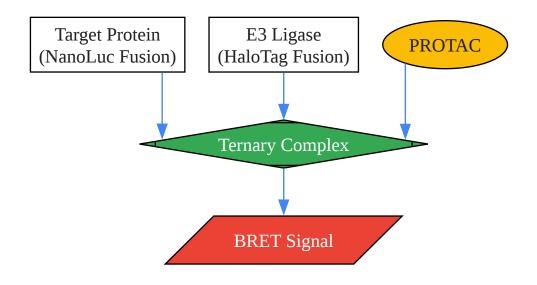
- · High-throughput screening of PROTAC libraries.
- Rank-ordering of PROTACs based on their ability to form ternary complexes.
- Confirmation of ternary complex formation.

General Workflow for Proximity-Based Assays









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